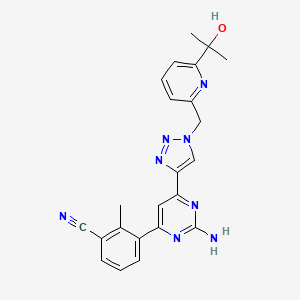
Ácido-PEG3-éster t-butílico
Descripción general
Descripción
Acid-PEG3-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and the ability to form stable amide bonds with primary amine groups .
Aplicaciones Científicas De Investigación
Acid-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Acid-PEG3-t-butyl ester, also known as Carboxy-PEG3-t-butyl ester, is a PEG linker . The primary targets of this compound are primary amine groups . These groups are found in various biomolecules, making them a broad target for this compound.
Mode of Action
The terminal carboxylic acid of Acid-PEG3-t-butyl ester can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows the compound to link to biomolecules through the amide bond, hence its classification as a PEG linker .
Biochemical Pathways
The specific biochemical pathways affected by Acid-PEG3-t-butyl ester depend on the biomolecules it is linked to. As a PEG linker, it can be used in the synthesis of PROTACs for the degradation of EGFR and inhibition of mTOR , indicating its potential involvement in these pathways.
Pharmacokinetics
The pharmacokinetics of Acid-PEG3-t-butyl ester are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of Acid-PEG3-t-butyl ester’s action is the formation of a stable amide bond with primary amine groups . This allows it to link to various biomolecules, altering their properties and potentially their function. For example, it can be used to link a drug to a targeting molecule, enhancing the drug’s specificity and reducing off-target effects .
Action Environment
The action of Acid-PEG3-t-butyl ester can be influenced by environmental factors. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the compound’s action can be modulated by pH. Additionally, the presence of activators such as EDC or HATU is necessary for the compound to form an amide bond with primary amine groups .
Safety and Hazards
Direcciones Futuras
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that Carboxy-PEG3-t-butyl ester, as a compound that can be used in the synthesis of PROTACs, may have significant potential in future research and applications .
Análisis Bioquímico
Biochemical Properties
The terminal carboxylic acid of Acid-PEG3-t-butyl ester can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer of Acid-PEG3-t-butyl ester increases solubility in aqueous media .
Cellular Effects
Peg derivatives are generally known to modify biomolecules, enhancing their stability and solubility . This can influence cell function by affecting the activity and localization of these biomolecules.
Molecular Mechanism
The molecular mechanism of Acid-PEG3-t-butyl ester primarily involves the formation of stable amide bonds with primary amine groups . This reaction is facilitated by activators such as EDC or DCC . The resulting amide bonds are stable, allowing the modified biomolecules to retain their enhanced solubility and stability.
Metabolic Pathways
As a PEG derivative, it is likely to be involved in reactions with primary amine groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Acid-PEG3-t-butyl ester typically involves the reaction of PEG with t-butyl chloroformate in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the t-butyl ester-protected PEG derivative .
Industrial Production Methods: In industrial settings, the production of Acid-PEG3-t-butyl ester may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process often includes steps such as purification by column chromatography and characterization using techniques like NMR and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Acid-PEG3-t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or DCC to form stable amide bonds
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., HCl or TFA) are commonly used to deprotect the t-butyl ester group.
Amide Bond Formation: Activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to facilitate the reaction between the carboxylic acid and primary amine groups
Major Products Formed:
Hydrolysis: Free carboxylic acid.
Amide Bond Formation: Stable amide bonds with primary amine-containing compounds
Comparación Con Compuestos Similares
Amino-PEG3-t-butyl ester: Contains an amino group with a t-butyl protected carboxyl group.
Acid-PEG4-t-butyl ester: Similar to Acid-PEG3-t-butyl ester but with an additional ethylene glycol unit in the PEG spacer.
Uniqueness: Acid-PEG3-t-butyl ester is unique due to its specific PEG spacer length (three ethylene glycol units) and the presence of a t-butyl protected carboxyl group. This combination of features provides a balance between solubility and reactivity, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c1-14(2,3)21-13(17)5-7-19-9-11-20-10-8-18-6-4-12(15)16/h4-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWZJPCGUNJFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)
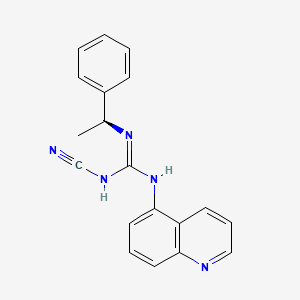
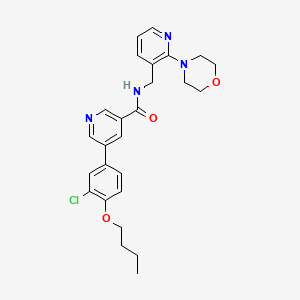
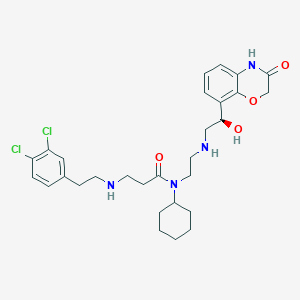
![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)
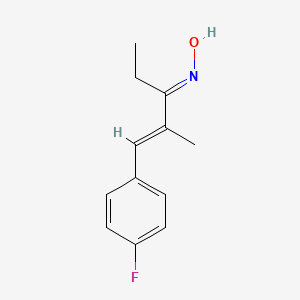
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

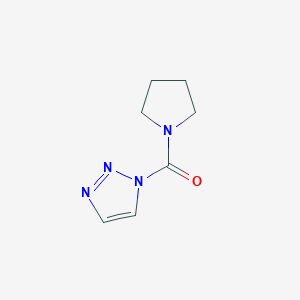
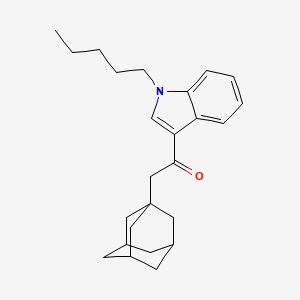
![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)
